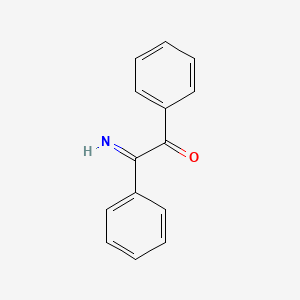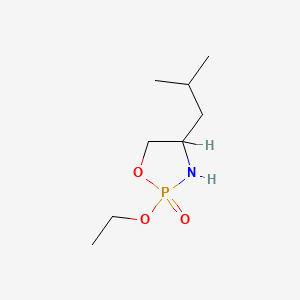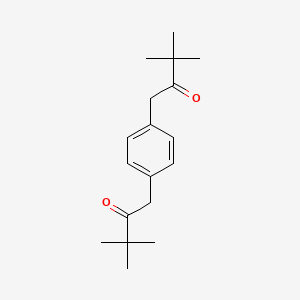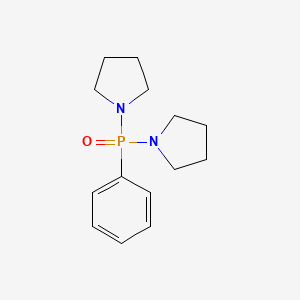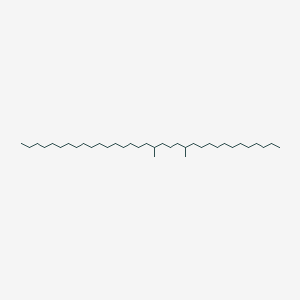
13,17-Dimethyl-tetratriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,17-Dimethyl-tetratriacontane is a hydrocarbon compound with the molecular formula C36H74. It is a member of the alkane family, characterized by a long carbon chain with methyl groups attached at the 13th and 17th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyl-tetratriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a suitable alkane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that utilize zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to be scalable and efficient, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
13,17-Dimethyl-tetratriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the formation of shorter-chain hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
13,17-Dimethyl-tetratriacontane has several applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Investigated for its role in the composition of biological membranes and its potential effects on membrane fluidity.
Medicine: Studied for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized in the production of lubricants and as a component in specialty waxes.
Mechanism of Action
The mechanism by which 13,17-Dimethyl-tetratriacontane exerts its effects is primarily through its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Similar Compounds
Tetratriacontane: A straight-chain alkane with the formula C34H70.
2,12-Dimethyltetratriacontane: Another methyl-substituted tetratriacontane with methyl groups at the 2nd and 12th positions.
Uniqueness
13,17-Dimethyl-tetratriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties and reactivity compared to other similar alkanes. This structural uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
76535-46-1 |
|---|---|
Molecular Formula |
C36H74 |
Molecular Weight |
507.0 g/mol |
IUPAC Name |
13,17-dimethyltetratriacontane |
InChI |
InChI=1S/C36H74/c1-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-32-36(4)34-30-33-35(3)31-28-26-24-22-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
InChI Key |
XEPNDTGCHIPVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14436470.png)
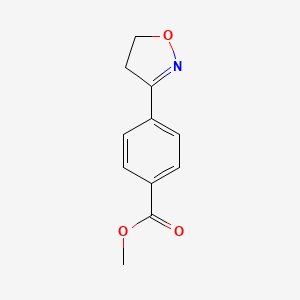


![(E)-1-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14436500.png)
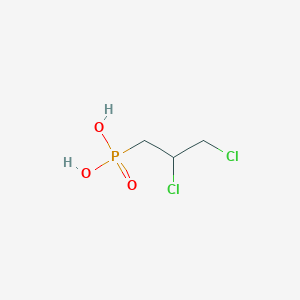

![Methanesulfonamide, N-[2-(9-acridinylamino)phenyl]-](/img/structure/B14436532.png)
